Ácido (3-ciclobutilfenil)borónico

Descripción general

Descripción

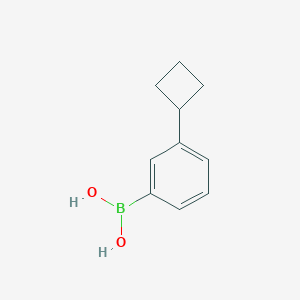

“(3-Cyclobutylphenyl)boronic acid” is a boronic acid compound with the CAS Number: 1381885-38-6 . It has a molecular weight of 176.02 . The IUPAC name for this compound is 3-cyclobutylphenylboronic acid .

Synthesis Analysis

Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Molecular Structure Analysis

The InChI code for “(3-Cyclobutylphenyl)boronic acid” is 1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 .

Chemical Reactions Analysis

Boronic acids, such as “(3-Cyclobutylphenyl)boronic acid”, have been found to readily bind with carbohydrates in water . This is due to the formation of a stable transition complex with sugars and amino acids .

Physical And Chemical Properties Analysis

“(3-Cyclobutylphenyl)boronic acid” is a powder that is stored at room temperature .

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Ácido (3-ciclobutilfenil)borónico: se utiliza en diversas aplicaciones de detección debido a su interacción con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro . Esta interacción es crucial para el desarrollo tanto de ensayos homogéneos como de sistemas de detección heterogéneos. El compuesto se puede utilizar en la interfaz del material de detección o dentro de la muestra a granel, lo que lo hace versátil para diferentes metodologías de detección.

Etiquetado biológico y manipulación de proteínas

La parte de ácido bórico del ácido (3-ciclobutilfenil)borónico juega un papel importante en el etiquetado biológico y la manipulación de proteínas . Su capacidad para formar complejos estables con dioles permite la modificación de proteínas, lo que se puede aprovechar en varios estudios biológicos y aplicaciones terapéuticas.

Desarrollo terapéutico

Los ácidos bóricos, incluido el ácido (3-ciclobutilfenil)borónico, se están explorando por su potencial en el desarrollo terapéutico . Sus interacciones con las moléculas biológicas se pueden aprovechar para interferir con las vías de señalización, inhibir las enzimas y crear sistemas de administración celular que podrían conducir a nuevos tratamientos para diversas enfermedades.

Tecnologías de separación

La afinidad del compuesto por los dioles también lo hace útil en las tecnologías de separación . Se puede emplear en la purificación y separación de productos glicosilados, lo que es esencial tanto en la química analítica como en la industria farmacéutica.

Ciencia de materiales

En la ciencia de materiales, el ácido (3-ciclobutilfenil)borónico contribuye a la construcción de polímeros con propiedades reversibles y la funcionalización de nanoestructuras . Estos materiales tienen aplicaciones que van desde materiales inteligentes que responden a estímulos ambientales hasta sistemas avanzados de administración de fármacos.

Química de carbohidratos

Por último, el compuesto es crucial en la química de carbohidratos, particularmente en las áreas de análisis, protección y activación de carbohidratos . Esto se debe a la capacidad del ácido bórico para formar ésteres cíclicos con dioles, que es una reacción clave en la síntesis y el estudio de carbohidratos complejos.

Mecanismo De Acción

Target of Action

(3-Cyclobutylphenyl)boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as (3-Cyclobutylphenyl)boronic acid, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by (3-Cyclobutylphenyl)boronic acid is the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids, in general, have relatively stable and readily prepared properties, making them environmentally benign organoboron reagents .

Result of Action

The primary result of the action of (3-Cyclobutylphenyl)boronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of (3-Cyclobutylphenyl)boronic acid can be influenced by various environmental factors. For instance, certain boronic acids, such as cyclobutylboronic acid, are known to decompose in air . Therefore, the stability and efficacy of (3-Cyclobutylphenyl)boronic acid may be affected by factors such as exposure to air and other environmental conditions .

Safety and Hazards

Direcciones Futuras

Boronic acids, including “(3-Cyclobutylphenyl)boronic acid”, are increasingly being used in diverse areas of research . Their ability to readily bind with carbohydrates in water has led to their utility in various sensing applications . Furthermore, the compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This suggests that there is potential for further exploration and development of boronic acids in the field of medicinal chemistry .

Análisis Bioquímico

Biochemical Properties

(3-Cyclobutylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of a boronate ester intermediate, which is crucial for the transmetalation step in the coupling reaction.

Cellular Effects

The effects of (3-Cyclobutylphenyl)boronic acid on cellular processes are not extensively documentedFor instance, they can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in cellular metabolism

Molecular Mechanism

At the molecular level, (3-Cyclobutylphenyl)boronic acid exerts its effects through the formation of reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. For example, boronic acids are known to inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of (3-Cyclobutylphenyl)boronic acid in laboratory settings are important factors to consider. Boronic acids can undergo hydrolysis, leading to the formation of boronic acid and the corresponding phenol

Dosage Effects in Animal Models

The effects of (3-Cyclobutylphenyl)boronic acid at different dosages in animal models have not been extensively studiedFor instance, high concentrations of boronic acids can lead to cellular toxicity and adverse effects on organ function . It is essential to determine the threshold and toxic doses of (3-Cyclobutylphenyl)boronic acid in animal models to ensure its safe use.

Metabolic Pathways

(3-Cyclobutylphenyl)boronic acid is involved in metabolic pathways that include the formation of boronate esters with diols. These interactions can affect metabolic flux and metabolite levels in cells . The compound may also interact with enzymes involved in these pathways, influencing their activity and the overall metabolic process.

Transport and Distribution

The transport and distribution of (3-Cyclobutylphenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic acids can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . The localization and accumulation of (3-Cyclobutylphenyl)boronic acid within specific tissues or cellular compartments depend on these interactions.

Subcellular Localization

The subcellular localization of (3-Cyclobutylphenyl)boronic acid can affect its activity and function. Boronic acids can be directed to specific cellular compartments through targeting signals or post-translational modifications . The localization of (3-Cyclobutylphenyl)boronic acid within organelles such as the nucleus, mitochondria, or endoplasmic reticulum can influence its biochemical interactions and effects on cellular processes.

Propiedades

IUPAC Name |

(3-cyclobutylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBZIPRWPYPKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)

![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)

![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)